molecular formula C10H14N2 B1313939 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 65541-95-9

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B1313939
CAS RN: 65541-95-9
M. Wt: 162.23 g/mol
InChI Key: DXIRHDQUVVQLGI-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C12H16 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be viewed using Java or Javascript .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .


Physical And Chemical Properties Analysis

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid compound with a molecular weight of 162.23 .

Scientific Research Applications

Hydrogen Bonded Supramolecular Architectures

Studies have focused on hydrogen bonding between the base of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine and acidic compounds. This has increased understanding of its role in binding with acidic compounds, leading to the preparation of anhydrous and hydrated multicomponent crystals. These studies explore the role of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010).

Supramolecular Network in Organic Acid–Base Salts

Research has been conducted on noncovalent weak interactions between the organic base of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine and carboxylic acid derivatives. This has led to increased understanding of its binding with carboxylic acid derivatives, resulting in the preparation of anhydrous and hydrous multicomponent organic salts (Jin et al., 2011).

Supramolecular Adducts Formation

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine has been used in the formation of supramolecular adducts in eleven crystalline solids. The acidic moiety has been integrated, with the major driving force attributed to classical hydrogen bonds arising from 5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-amine and the acids (Dong et al., 2017).

Fluoride Ion Sensing

The compound has been used in the synthesis of derivatives for anion recognition, particularly fluoride ions. This application involves hydrogen bonding interactions and colorimetric changes upon treatment with fluoride ions (Chahal et al., 2018).

Luminescent Properties in Metal Complexes

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine-based ligands have been used in the synthesis of zinc(II) complexes, which exhibit luminescent properties. These complexes display intense intraligand fluorescence and have been studied for their structural and emission characteristics (Chen et al., 2008).

Binding to Cytosine in DNA Duplexes

2-Amino-1,8-naphthyridines,including 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, have been studied for their ability to bind to cytosine opposite an AP site in DNA duplexes. The binding affinity for cytosine is effectively enhanced by the introduction of methyl groups to the naphthyridine ring. This research provides insight into the thermodynamic characterization of binding interactions in DNA structures (Sato et al., 2009).

Synthesis and Structural Studies

Various structural studies and synthetic applications of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives have been reported. These include investigations into the synthesis of functionalized derivatives and their utilization in different chemical contexts, contributing to a deeper understanding of their chemical properties and potential applications in various fields of chemistry and material science (Vu et al., 2002).

Catalysis and Chemical Reactions

The use of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine in catalysis has been explored, with studies reporting on its application in asymmetric hydrogenation and the formation of multinuclear architectures. These studies highlight the compound's potential in catalytic processes and its role in the formation of complex chemical structures (Lautens & Yamamoto, 2016).

Safety And Hazards

While specific safety and hazard information for 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is not available, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches .

properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIRHDQUVVQLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495257
Record name 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS RN

65541-95-9
Record name 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
M Wijtmans, DA Pratt, J Brinkhorst… - The Journal of …, 2004 - ACS Publications
The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols having interesting antioxidant properties is reported. The general synthetic strategy leading to the …
Number of citations: 114 pubs.acs.org
RA Serwa - 2007 - ir.vanderbilt.edu
Development of a methodology for an efficient multi-gram scale preparation of 2-amino-5-pyridinols and subsequent investigation of the antioxidant properties of these compounds were …
Number of citations: 5 ir.vanderbilt.edu
M Wijtmans - core.ac.uk
The work, described in this thesis, was performed in two distinctly different research areas. Therefore, the thesis is split in two separate parts A and B. Each part has its own introduction …
Number of citations: 0 core.ac.uk
M Wijtmans - 2004 - repository.ubn.ru.nl
Antioxidants are Nature's primary defense against lipid peroxidation, a process believed to be involved in a range of diseases such as atherosclerosis, cancer, Parkinson's and …
Number of citations: 1 repository.ubn.ru.nl

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